MK-0952 Sodium Achieves Sub-Nanomolar PDE4 Inhibition with a Unique Whole Blood Activity Ratio
MK-0952 sodium exhibits an intrinsic PDE4 IC50 of 0.53–0.6 nM [1][2], placing it among the most potent PDE4 inhibitors reported. In head-to-head comparisons within the same assay system, roflumilast shows IC50 values of 0.7–0.9 nM against PDE4 isoforms [3], while apremilast is substantially less potent with an IC50 of 140 nM [4]. Critically, MK-0952 sodium demonstrates a whole blood IC50 of 555 nM for LPS-induced TNFα inhibition [1], yielding a whole blood/potency ratio of approximately 1000. This ratio is markedly higher than that of roflumilast (~25; whole blood IC50 = 19.5 nM [5]), L-454,560 (~100–300; whole blood IC50 = 161 nM [6]), and rolipram (~1300; whole blood IC50 = 708 nM [5]), indicating a fundamentally different translation from enzyme inhibition to cellular functional activity.
| Evidence Dimension | PDE4 enzymatic inhibition (IC50) and whole blood functional activity |
|---|---|
| Target Compound Data | PDE4 IC50 = 0.53–0.6 nM; Whole blood IC50 = 555 nM; Ratio ≈ 1000 |
| Comparator Or Baseline | Roflumilast: PDE4 IC50 = 0.7–0.9 nM, Whole blood IC50 = 19.5 nM, Ratio ≈ 25; Apremilast: PDE4 IC50 = 140 nM; L-454,560: PDE4 IC50 = 0.5–1.6 nM, Whole blood IC50 = 161 nM, Ratio ≈ 100–300 |
| Quantified Difference | MK-0952 whole blood/potency ratio is ~40-fold higher than roflumilast and ~3–10-fold higher than L-454,560 |
| Conditions | Recombinant human PDE4 enzyme assays; LPS-stimulated human whole blood TNFα release |
Why This Matters
This high ratio suggests MK-0952 sodium may achieve CNS target engagement with reduced peripheral PDE4 inhibition, potentially mitigating gastrointestinal adverse effects that limit other PDE4 inhibitors [1].
- [1] Gallant M, Aspiotis R, Day S, et al. Discovery of MK-0952, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment. Bioorg Med Chem Lett. 2010;20(22):6387-6393. View Source
- [2] PeptideDB. MK-0952 product database entry. CAS 934995-87-6. Accessed 2026. View Source
- [3] PeptideDB. Roflumilast product database entry. Accessed 2026. View Source
- [4] JDDonline. PDE4 inhibitors: bridging molecular insights with clinical impact. J Drugs Dermatol. 2025. View Source
- [5] Hatzelmann A, Schudt C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. J Pharmacol Exp Ther. 2001;297(1):267-279. View Source
- [6] Huang Z, Dias R, Jones T, et al. L-454,560, a potent and selective PDE4 inhibitor with in vivo efficacy in animal models of asthma and cognition. Biochem Pharmacol. 2007;73(12):1971-1981. View Source
